molecular formula C15H16N2O2 B267108 N-(3-propoxyphenyl)isonicotinamide

N-(3-propoxyphenyl)isonicotinamide

Cat. No.: B267108
M. Wt: 256.3 g/mol
InChI Key: VKJQNOWDVHAMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Propoxyphenyl)isonicotinamide is an isonicotinamide derivative featuring a 3-propoxyphenyl substituent attached to the amide nitrogen.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(3-propoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-2-10-19-14-5-3-4-13(11-14)17-15(18)12-6-8-16-9-7-12/h3-9,11H,2,10H2,1H3,(H,17,18)

InChI Key

VKJQNOWDVHAMJC-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

  • Anticonvulsant Activity: The azetidinone-containing analog (compound 2e) demonstrates enhanced activity due to the electron-withdrawing chloro group and rigid β-lactam ring, which may improve receptor binding .
  • Antimicrobial Potency: Thiazolidinedione derivatives (e.g., compound 68) exhibit broad-spectrum activity attributed to the thiazolidinone core’s ability to disrupt microbial cell membranes .
  • Anti-Corrosion Properties: The 4-oxoazetidinone moiety in CPOI facilitates adsorption onto metal surfaces via lone-pair interactions, reducing corrosion rates .
  • Role of Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability, while hydrophilic groups (e.g., propoxy) may improve solubility .

Research Findings and Data

Anticonvulsant Derivatives (Azetidinone Analogs)

  • Compound 2e (N-[3-chloro-2-(4-fluorophenyl)-4-oxo-azetidin-1-yl]isonicotinamide) showed 75% seizure inhibition in maximal electroshock (MES) tests, surpassing phenytoin’s efficacy (65%) .

Antimicrobial Thiazolidinedione Derivatives

  • Compound 68 (MIC: 6.25 µg/mL against S. aureus) outperformed ciprofloxacin (MIC: 12.5 µg/mL) due to synergistic effects of the benzylidene and chlorophenyl groups .
  • Structure-Activity Relationship (SAR): Substitution at the thiazolidinone C5 position with aromatic groups enhances membrane penetration .

Corrosion Inhibition Studies

  • CPOI achieved 85% inhibition efficiency at 500 ppm in 15% HCl, attributed to its planar structure and nitrogen/oxygen donor atoms forming protective films on mild steel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.